2-(Fluoromethyl)azetidine; trifluoroacetic acid
Overview
Description
2-(Fluoromethyl)azetidine; trifluoroacetic acid: is a chemical compound with the molecular formula C6H9F4NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid, a strong organic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)azetidine; trifluoroacetic acid typically involves the fluoromethylation of azetidine followed by the addition of trifluoroacetic acid. One common method includes the reaction of azetidine with a fluoromethylating agent such as fluoromethyl iodide under basic conditions to form 2-(Fluoromethyl)azetidine. This intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)azetidine; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(Fluoromethyl)azetidine; trifluoroacetic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its incorporation into biologically active molecules can help in understanding their interactions and mechanisms of action .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)azetidine; trifluoroacetic acid involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The fluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the azetidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 2-(Chloromethyl)azetidine; trifluoroacetic acid
- 2-(Bromomethyl)azetidine; trifluoroacetic acid
- 2-(Hydroxymethyl)azetidine; trifluoroacetic acid
Comparison: Compared to its analogs, 2-(Fluoromethyl)azetidine; trifluoroacetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for applications where these properties are advantageous .
Properties
IUPAC Name |
2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMXDUXSJWJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-76-8 | |
Record name | Azetidine, 2-(fluoromethyl)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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